molecular formula C26H26N4O5 B3207331 N-(4-ethoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1040685-19-5

N-(4-ethoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B3207331
CAS RN: 1040685-19-5
M. Wt: 474.5 g/mol
InChI Key: JFFOKFCREPSRBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. It might involve reactions such as nucleophilic substitution, ring formation, and condensation .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a pyridinone and an oxadiazole, as well as aromatic rings with methoxy and ethoxy substituents. These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles, depending on the exact substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and pyridinone rings, as well as the ether groups, could affect its solubility in different solvents .

Future Directions

The study and application of such complex organic molecules have vast potential in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Future research could focus on exploring its potential uses, optimizing its synthesis, and investigating its properties in more detail .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-5-34-21-12-8-19(9-13-21)27-22(31)15-30-17(3)14-16(2)23(26(30)32)25-28-24(29-35-25)18-6-10-20(33-4)11-7-18/h6-14H,5,15H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOKFCREPSRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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